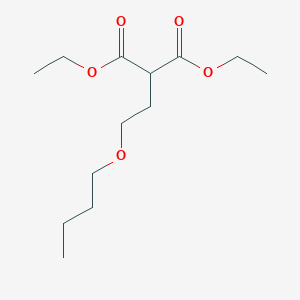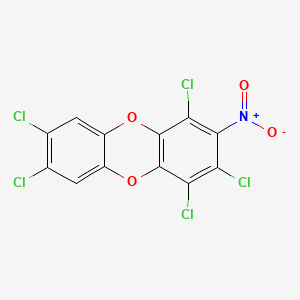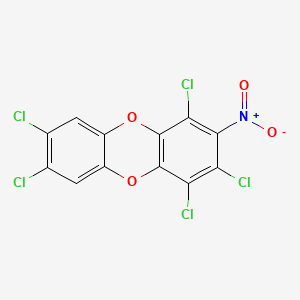
Propanedioic acid, (2-butoxyethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is an organic compound with the molecular formula C13H24O5. It is a diester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and the hydrogen atom of the methylene group is replaced by a 2-butoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with ethanol and 2-butoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Propanedioic acid+Ethanol+2-ButoxyethanolH2SO4Propanedioic acid, (2-butoxyethyl)-, diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Propanedioic acid, (2-butoxyethyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (2-butoxyethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the 2-butoxyethyl group, making it less hydrophobic.
Propanedioic acid, (2-ethoxyethyl)-, diethyl ester: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its solubility and reactivity.
Propanedioic acid, (2-methoxyethyl)-, diethyl ester: Contains a methoxyethyl group, making it more polar than the butoxyethyl derivative.
Uniqueness
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is unique due to the presence of the 2-butoxyethyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it suitable for applications where such properties are desired.
Propiedades
| 103077-26-5 | |
Fórmula molecular |
C13H24O5 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
diethyl 2-(2-butoxyethyl)propanedioate |
InChI |
InChI=1S/C13H24O5/c1-4-7-9-16-10-8-11(12(14)17-5-2)13(15)18-6-3/h11H,4-10H2,1-3H3 |
Clave InChI |
GGPVCJZKJXHZRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/no-structure.png)

![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)


